molecular formula C23H23FN2O4S B2564888 Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate CAS No. 866844-21-5

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2564888
CAS No.: 866844-21-5
M. Wt: 442.51
InChI Key: RLGXZPNPKGSLGY-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate is a synthetic organic compound featuring a fluoroquinoline core substituted with a benzenesulfonyl group at position 3 and a piperidine-4-carboxylate moiety at position 4 (as inferred from nomenclature) . The fluoroquinoline scaffold is widely recognized for its role in antimicrobial agents, where the fluorine atom enhances bioavailability and target binding . The ethyl ester at the piperidine ring likely modulates solubility and metabolic stability.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-2-30-23(27)16-10-12-26(13-11-16)22-19-14-17(24)8-9-20(19)25-15-21(22)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGXZPNPKGSLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base like pyridine.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving the use of piperidine derivatives and appropriate catalysts.

    Esterification: The final step involves esterification to introduce the ethyl ester group, using reagents such as ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Acts as a selective antagonist of the PTP1B enzyme, making it useful in studies related to insulin signaling and diabetes.

    Medicine: Potential therapeutic agent for the treatment of diseases related to PTP1B, such as type 2 diabetes and obesity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of the PTP1B enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity. The compound binds to the active site of PTP1B, preventing it from dephosphorylating its substrates, thereby promoting insulin signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several piperidine-carboxylate derivatives, as highlighted in the evidence:

Ethyl 4-[(4-Chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate ()
  • Key Differences: The sulfonyl group is attached to a 4-chlorophenyl ring instead of benzene. A 4-methylbenzyl group replaces the fluoroquinoline system.
  • The absence of the fluoroquinoline core suggests divergent biological targets (e.g., non-antimicrobial applications) .
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate ()
  • Key Differences: Pyridazine replaces the quinoline ring. A chlorine atom is present at position 6 of the pyridazine instead of fluorine on the quinoline.
  • The chlorine atom, while electronegative, lacks the fluorine-specific pharmacokinetic benefits seen in fluoroquinolones .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Ethyl 1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate (Target) Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate () Ethyl 4-[(4-Chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate ()
Molecular Weight ~430–450 g/mol (estimated) 269.73 g/mol ~450–470 g/mol (estimated)
Melting Point Not reported 55–60°C Not reported
Boiling Point Not reported 444.9±45.0 °C (predicted) Not reported
Lipophilicity (LogP) Higher (due to benzenesulfonyl and fluoroquinoline) Moderate (pyridazine and chlorine) High (chlorophenyl and methylbenzyl groups)
  • The target compound’s predicted higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, a common trade-off in drug design .

Commercial and Research Relevance

  • The compound in is listed with multiple suppliers, indicating industrial interest in sulfonyl-piperidine derivatives for diverse applications .
  • The absence of commercial data for the target compound suggests it remains in early research stages, possibly as a novel antimicrobial or kinase inhibitor candidate.

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate is a synthetic compound with a complex structural framework, featuring a piperidine ring and a quinoline moiety. Its unique chemical properties arise from the incorporation of a benzenesulfonyl group and a fluorine atom, which enhance its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H23_{23}FN2_2O4_4S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 866844-21-5

The compound exhibits significant structural complexity that may influence its biological interactions and therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with quinoline cores, such as this compound, often exhibit antimicrobial properties. The presence of the benzenesulfonyl group may enhance its efficacy against various bacterial strains. Preliminary studies suggest that derivatives of this compound could be effective against resistant strains of bacteria, although further biological assays are necessary to confirm these findings.

Anticancer Potential

The compound has shown promise as an anticancer agent. The quinoline structure is associated with various pharmacological effects, including the inhibition of cancer cell proliferation. In vitro studies have indicated that it may induce apoptosis in certain cancer cell lines, but detailed mechanisms of action remain to be elucidated .

The specific mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Inhibition of DNA gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, leading to cell death.
  • Interference with cellular signaling pathways : The compound may affect pathways involved in cell cycle regulation and apoptosis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-fluoroquinoline-4-carboxylateQuinoline coreLacks sulfonamide group
Benzenesulfonamide derivativesSulfonamide groupVarying substituents on benzene
Piperidinocarboxylic acidsPiperidine ringDifferent carboxylic acid substituents

This comparison highlights the distinctiveness of this compound due to its combination of functional groups that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.
  • Cytotoxicity Assays : In vitro cytotoxicity testing on various cancer cell lines demonstrated that the compound reduced cell viability significantly at micromolar concentrations.
  • Mechanistic Studies : Ongoing research is focusing on elucidating the molecular pathways affected by this compound, particularly its role in apoptosis induction and cell cycle arrest.

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